molecular formula C12H8BrF B2432703 3-Bromo-3'-fluorobiphenyl CAS No. 844856-60-6

3-Bromo-3'-fluorobiphenyl

Cat. No. B2432703
CAS RN: 844856-60-6
M. Wt: 251.098
InChI Key: MTJHDXYXFHYGTO-UHFFFAOYSA-N
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Description

3-Bromo-3’-fluorobiphenyl is a chemical compound with the IUPAC name 3-bromo-3’-fluoro-1,1’-biphenyl . It has a molecular weight of 251.1 .


Molecular Structure Analysis

The molecular structure of 3-Bromo-3’-fluorobiphenyl has been confirmed by FTIR, 1H and 13C NMR, and MS spectroscopies . The single crystal of the compound was analyzed by X-ray diffraction . Density functional theory (DFT) was used to further calculate the molecular structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-3’-fluorobiphenyl include a molecular weight of 251.1 . Further properties such as electrostatic potential and the frontier molecular orbital of the molecule were calculated and analyzed using DFT .

Scientific Research Applications

Metabolism and Biological Impact

  • The metabolism of halogenated biphenyls, including bromo- and fluorobiphenyls, has been studied to understand their biochemical pathways. These studies highlight the significance of para hydroxylation in the metabolism of these compounds and the impact of external factors like Aroclor 1254 on their metabolic rates (Borlakoglu & Wilkins, 1993).

Synthesis and Chemical Properties

  • Research has focused on the synthesis of various halogenated biphenyls, including methods for 4-Bromo-2-fluorobiphenyl. These studies provide insights into optimizing reaction conditions and reducing costs (Li Yong-qiang, 2012); (Xiao Sheng-xian, 2007).
  • Studies have also examined the synthesis and transition temperatures of certain fluorobiphenyls, providing valuable data for their application in liquid crystals and other materials (Gray, Hird, Ifill, Smith, & Toyne, 1995).

Optical and Electronic Applications

  • Research into polythiophenes has explored how substituents like bromo and fluoro groups can influence their optical properties. This work is crucial for developing materials with tailored fluorescence and electronic characteristics (Yuning Li, Vamvounis, & Holdcroft, 2002).
  • Nanoparticle research has utilized halogenated building blocks, including bromo and fluoro compounds, to create materials with enhanced fluorescence and emission properties. This is significant for applications in imaging and sensing (Fischer, Baier, & Mecking, 2013).

Analytical and Synthesis Techniques

Pharmacological Aspects

  • While not directly related to 3-Bromo-3'-fluorobiphenyl, research on similar halogenated biphenyls has explored their potential pharmacological applications, highlighting their relevance in drug discovery and medicinal chemistry (H. Ikram et al., 2015).

properties

IUPAC Name

1-bromo-3-(3-fluorophenyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrF/c13-11-5-1-3-9(7-11)10-4-2-6-12(14)8-10/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTJHDXYXFHYGTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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